MS Fragmentation Efficiency: [U-13C3]Lactate Exhibits 1.4-Fold Higher Fragmentation Than Unlabeled Lactate, Whereas [1-13C]Lactate Shows No Differential
Under tandem mass spectrometry (LC-MS/MS) conditions in multiple reaction monitoring (MRM) mode monitoring CO loss, [U-13C]lactate (the 13C3 isotopologue, equivalent to the target compound) demonstrated a 1.4-fold higher fragmentation efficiency compared to unlabeled lactate, while [1-13C]lactate exhibited fragmentation efficiency similar to unlabeled lactate [1]. The [U-13C]lactate/lactate peak area ratio was 1.4-fold higher than the corresponding concentration ratio, indicating that the 13C3 isotopologue fragments more readily [1]. In contrast, the [1-13C]lactate/lactate peak area ratio was comparable to its concentration ratio [1]. Additionally, [2,3-13C2]lactate and [3-13C]lactate showed fragmentation efficiencies 1.5-fold and 1.2-fold higher than unlabeled lactate, respectively [1]. These data were generated using LC-MS/MS on an API-2000 system with MRM mode, mean ± SD, n = 6, confirmed by 2 independent experiments [1].
| Evidence Dimension | Fragmentation efficiency under LC-MS/MS MRM conditions (CO loss transition) |
|---|---|
| Target Compound Data | [U-13C]lactate peak area/concentration ratio: 1.4-fold higher than unlabeled lactate |
| Comparator Or Baseline | [1-13C]lactate: peak area/concentration ratio comparable to unlabeled lactate (no significant difference); Unlabeled lactate: baseline = 1.0; [2,3-13C2]lactate: 1.5-fold; [3-13C]lactate: 1.2-fold |
| Quantified Difference | [U-13C3]lactate: 1.4× fragmentation enhancement vs unlabeled; [1-13C]lactate: ~1.0× (no enhancement); differential = 0.4-fold between 13C3 and 1-13C |
| Conditions | LC-MS/MS, API-2000 system, MRM mode monitoring CO loss, standard mixtures of isotopologues co-analyzed, n = 6, 2 independent experiments |
Why This Matters
Procurement of the 13C3 compound as a matched internal standard is mandatory for accurate LC-MS/MS quantification of lactate because unlabeled or single-labeled analogs introduce distinct fragmentation biases that produce systematic quantification errors unless calibration curves are constructed with the identical isotopologue.
- [1] Zhang W, Guo C, Jiang K, Ying M, Hu X. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopomers. Scientific Reports. 2017;7:8489. doi:10.1038/s41598-017-08277-3. Figure 5, Table 6. View Source
